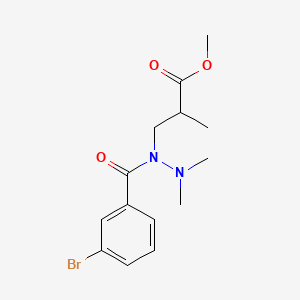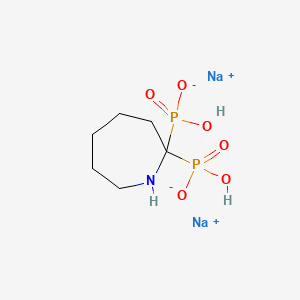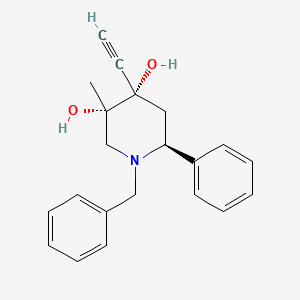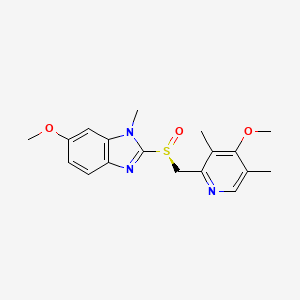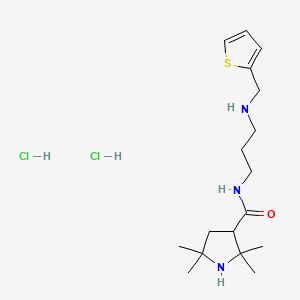
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thienylmethyl group, and the coupling of these components with the propylenediamine backbone. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring consistent quality and yield. This may include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups or overall structure of the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other pyrrolidine derivatives, thienylmethyl-containing compounds, and propylenediamine-based molecules. Examples include:
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-furylmethyl)propylenediamine
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-phenylmethyl)propylenediamine
Eigenschaften
CAS-Nummer |
93798-94-8 |
|---|---|
Molekularformel |
C17H31Cl2N3OS |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-N-[3-(thiophen-2-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)11-14(17(3,4)20-16)15(21)19-9-6-8-18-12-13-7-5-10-22-13;;/h5,7,10,14,18,20H,6,8-9,11-12H2,1-4H3,(H,19,21);2*1H |
InChI-Schlüssel |
BJBCRUNXBNUNFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CS2)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



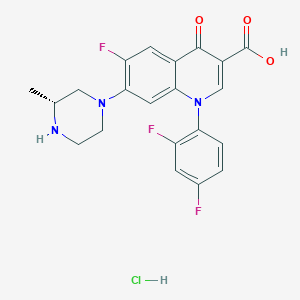
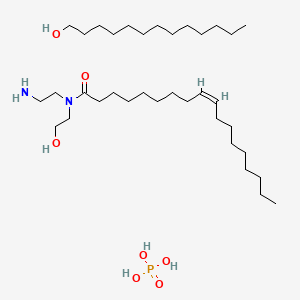



![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

